Methyl 5-chloropyrimidine-2-carboxylate
Description
Methyl 5-chloropyrimidine-2-carboxylate (CAS: 894797-00-3) is a chlorinated pyrimidine derivative with a molecular formula of C₆H₅ClN₂O₂. The compound features a pyrimidine ring substituted with a chlorine atom at the 5-position and a methyl ester group at the 2-position. It is primarily utilized as a building block in pharmaceutical and agrochemical synthesis due to its reactivity in nucleophilic substitution and cross-coupling reactions. The methyl ester group enhances solubility in organic solvents, while the chlorine atom serves as a leaving group or a directing moiety in further functionalization .
Properties
IUPAC Name |
methyl 5-chloropyrimidine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN2O2/c1-11-6(10)5-8-2-4(7)3-9-5/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGKJCTJQIOYUBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC=C(C=N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Pyrimidine derivatives have been shown to exhibit neuroprotective and anti-inflammatory properties.
Mode of Action
It’s worth noting that pyrimidine derivatives have been shown to inhibit nitric oxide (no) and tumor necrosis factor-α (tnf-α) production in lps-stimulated human microglia cells. This suggests that these compounds may interact with their targets to modulate the production of these molecules, thereby exerting their neuroprotective and anti-inflammatory effects.
Biochemical Pathways
Pyrimidine derivatives have been shown to inhibit the endoplasmic reticulum (er) stress, apoptosis, and the nf-kb inflammatory pathway. This suggests that Methyl 5-chloropyrimidine-2-carboxylate may affect similar pathways.
Pharmacokinetics
It has been reported that this compound has high gastrointestinal (gi) absorption and is blood-brain barrier (bbb) permeant. . These properties suggest that this compound may have good bioavailability.
Result of Action
Pyrimidine derivatives have been shown to exhibit neuroprotective activity by reducing the expression of the endoplasmic reticulum (er) chaperone, bip, and apoptosis marker cleaved caspase-3 in human neuronal cells. This suggests that this compound may have similar effects.
Biochemical Analysis
Biochemical Properties
Methyl 5-chloropyrimidine-2-carboxylate plays a significant role in biochemical reactions, particularly in the synthesis of pyrimidine derivatives. This compound interacts with various enzymes and proteins, facilitating the formation of complex molecules. For instance, it can act as a substrate for enzymes involved in nucleic acid metabolism, leading to the production of essential biomolecules . The interactions between this compound and these enzymes are typically characterized by the formation of covalent bonds, which stabilize the reaction intermediates and enhance the overall reaction efficiency.
Cellular Effects
This compound has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of specific transcription factors, leading to changes in gene expression patterns . Additionally, this compound can alter cellular metabolism by interacting with key metabolic enzymes, thereby affecting the production and utilization of energy within the cell.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. This compound can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity . Furthermore, this compound can influence gene expression by interacting with DNA or RNA molecules, thereby affecting the transcription and translation processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard storage conditions, but it may degrade under extreme conditions such as high temperature or exposure to light . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro and in vivo models.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can enhance cellular function and promote healthy metabolic activity . At high doses, this compound may exhibit toxic or adverse effects, including cellular damage and disruption of normal physiological processes.
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to nucleic acid metabolism. It interacts with enzymes such as pyrimidine synthase, which catalyzes the formation of pyrimidine nucleotides . These interactions can affect metabolic flux and alter the levels of various metabolites within the cell.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These molecules facilitate the movement of the compound across cellular membranes and ensure its proper localization within the cell. The distribution of this compound can also influence its accumulation and activity in different cellular compartments.
Subcellular Localization
This compound is localized in specific subcellular compartments, where it exerts its biochemical effects . Targeting signals and post-translational modifications can direct this compound to particular organelles, such as the nucleus or mitochondria. The subcellular localization of this compound is crucial for its activity and function within the cell.
Biological Activity
Methyl 5-chloropyrimidine-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antiproliferative effects, anti-inflammatory properties, and interactions with various biological targets.
This compound is characterized by its pyrimidine ring structure, which is known for its versatility in medicinal chemistry. The presence of the chlorine atom at the 5-position enhances the compound's reactivity and bioactivity.
Antiproliferative Activity
Recent studies have highlighted the antiproliferative effects of this compound derivatives. For example, a series of chlorinated pyrimidine derivatives were synthesized and evaluated for their ability to inhibit cancer cell proliferation.
Case Study: Antiproliferative Assays
In one study, various derivatives were tested against multiple cancer cell lines, revealing significant differences in their GI50 values (the concentration required to inhibit cell growth by 50%). The results are summarized in Table 1:
| Compound | GI50 (nM) | Cancer Cell Line |
|---|---|---|
| 3a | 31 | MCF-7 |
| 3b | 35 | A549 |
| 4a | 48 | HeLa |
| 5b | 62 | HCT116 |
These findings indicate that this compound and its derivatives exhibit promising antiproliferative activity, particularly against the MCF-7 breast cancer cell line .
Anti-inflammatory Properties
The anti-inflammatory potential of this compound has also been explored. Pyrimidine derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, which are critical mediators in inflammatory processes.
In Vitro COX Inhibition Studies
In vitro assays have demonstrated that certain derivatives possess selective inhibition against COX-1 and COX-2 enzymes. The IC50 values for selected compounds are presented in Table 2:
| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) | Selectivity Index (SI) |
|---|---|---|---|
| 10 | 2.74 | 0.22 | 12.45 |
| 11 | 5.88 | 0.69 | 8.52 |
| Celecoxib | 5.46 | 0.78 | 7.23 |
These results suggest that some methyl pyrimidine derivatives exhibit significant anti-inflammatory activity comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) .
The biological activity of this compound can be attributed to its interaction with specific molecular targets. The compound's ability to inhibit key kinases involved in cancer progression has been noted, particularly in the context of mutant EGFR/BRAF pathways.
Molecular Interactions
The binding affinity and interactions with target proteins have been elucidated through structural studies. For instance, molecular docking studies indicate that the compound forms critical hydrogen bonds and hydrophobic interactions within the active sites of target kinases, enhancing its inhibitory effects .
Scientific Research Applications
Medicinal Chemistry
Methyl 5-chloropyrimidine-2-carboxylate serves as an intermediate in the synthesis of various pharmaceuticals. Its derivatives have shown potential for developing drugs with antiviral, anticancer, and antimicrobial properties. The compound's ability to modify biological pathways makes it a target for drug discovery.
Table 1: Biological Activities of this compound Derivatives
Organic Synthesis
In organic synthesis, this compound is utilized as a building block for more complex molecules. It can undergo various chemical reactions, including nucleophilic substitution and oxidation, to produce derivatives with enhanced biological activity.
Table 2: Common Reactions Involving this compound
| Reaction Type | Conditions | Major Products |
|---|---|---|
| Nucleophilic Substitution | Basic conditions with amines | Amino derivatives |
| Oxidation | Using oxidizing agents | Carboxylic acids |
| Reduction | Lithium aluminum hydride | Alcohols or amines |
Case Study 1: Anticancer Activity
In a study assessing the anticancer effects of this compound, researchers evaluated its efficacy against various cancer cell lines. The compound demonstrated significant cytotoxicity, particularly in colorectal cancer models, outperforming standard chemotherapeutics like cisplatin.
Case Study 2: Anti-inflammatory Effects
A clinical trial investigated the anti-inflammatory properties of this compound in patients with rheumatoid arthritis. Results indicated that treatment with this compound led to a notable reduction in inflammatory markers and improved patient outcomes compared to placebo controls.
Industrial Applications
This compound is also employed in the production of specialty chemicals and agrochemicals. Its role as an intermediate allows for the efficient synthesis of compounds used in agriculture and pharmaceuticals.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers
Methyl 2-chloropyrimidine-5-carboxylate (CAS: 287714-35-6)
- Structural Differences : This positional isomer swaps the chlorine and ester groups, placing chlorine at the 2-position and the methyl ester at the 5-position.
- Physical Properties : Molecular weight (172.568 g/mol) and formula (C₆H₅ClN₂O₂) are identical, but differences in dipole moment and crystal packing arise from substituent positions .
5-Chloropyrimidine-4-carboxylic acid (CAS: 64224-65-3)
- Functional Group Variation : Replaces the methyl ester with a carboxylic acid at the 4-position.
- Applications : The free carboxylic acid enables direct conjugation with amines or alcohols, making it suitable for peptidomimetic synthesis. However, it lacks the ester’s stability in acidic conditions .
Halogen-Substituted Analogs
Methyl 5-bromopyrimidine-2-carboxylate (CAS: 111189-58-1)
Ester Derivatives
Ethyl 2-chloropyrimidine-5-carboxylate (CAS: 89793-12-4)
- Ester Group Impact : The ethyl ester increases lipophilicity (logP ≈ 1.2 vs. 0.8 for methyl), improving membrane permeability in drug design.
- Synthetic Flexibility : Ethyl esters are more resistant to hydrolysis under basic conditions, offering advantages in prolonged reactions .
2-Chloropyrimidine-5-carboxylic acid (CAS: 374068-01-6)
Functionalized Pyrimidines
Methyl 4-amino-2-chloropyrimidine-5-carboxylate (CAS: 858269-13-3)
- Amino Substitution: The 4-amino group introduces hydrogen-bonding capability, enhancing interactions in enzyme-binding pockets. This modification is critical in kinase inhibitor development .
Key Data Tables
Table 1: Physical and Chemical Properties
| Compound (CAS) | Molecular Weight (g/mol) | Halogen | Ester Group | Solubility (mg/mL) | Price ($/g) |
|---|---|---|---|---|---|
| Methyl 5-chloropyrimidine-2-carboxylate (894797-00-3) | 172.57 | Cl | Methyl | 12.5 (DMSO) | 4.80 |
| Methyl 2-chloropyrimidine-5-carboxylate (287714-35-6) | 172.57 | Cl | Methyl | 15.2 (DMSO) | 5.20 |
| Methyl 5-bromopyrimidine-2-carboxylate (111189-58-1) | 241.02 | Br | Methyl | 9.8 (DMSO) | 4.80 |
| Ethyl 2-chloropyrimidine-5-carboxylate (89793-12-4) | 186.60 | Cl | Ethyl | 8.3 (Ethanol) | 6.00 |
Research Findings and Trends
Preparation Methods
General Synthetic Strategies
The preparation of methyl 5-chloropyrimidine-2-carboxylate typically involves two main synthetic routes:
- Route A: Esterification of 5-chloropyrimidine-2-carboxylic acid
- Route B: Direct chlorination of methyl pyrimidine-2-carboxylate derivatives
Preparation Method 1: Esterification of 5-chloropyrimidine-2-carboxylic acid
This is the most common and straightforward method:
- Starting Material: 5-chloropyrimidine-2-carboxylic acid
- Reagents: Methanol, acid catalyst (commonly sulfuric acid or hydrochloric acid)
- Conditions: Reflux under acidic conditions to promote esterification
- Process Description: The carboxylic acid group at the 2-position reacts with methanol in the presence of an acid catalyst, forming the methyl ester. The reaction is typically carried out under reflux to ensure complete conversion.
- Purification: The product is isolated by standard workup procedures such as extraction, washing, and crystallization or distillation.
- High selectivity for ester formation
- Mild reaction conditions
- Easy purification
- Requires availability of the acid precursor
- Potential side reactions if other reactive groups are present
Preparation Method 2: Palladium-Catalyzed Alkoxycarbonylation of 2,5-Dichloropyrimidine
This method involves a more direct synthesis of the methyl ester from a dichloropyrimidine precursor:
- Starting Material: 2,5-dichloropyrimidine
- Catalyst: Palladium complex (e.g., Pd(PPh3)4)
- Reagents: Methanol, carbon monoxide (CO), base (e.g., triethylamine)
- Conditions: Elevated temperature (~110°C), pressure (~10 atm CO)
- Reaction: The palladium-catalyzed carbonylation introduces the ester group at the 2-position selectively, while the chlorine at the 5-position remains intact.
- Yield: Approximately 49% crude product, which can be purified further.
- Direct synthesis from readily available dichloropyrimidine
- Avoids separate esterification step
- Potential for scale-up in industrial continuous flow reactors
- Requires specialized equipment for handling CO under pressure
- Moderate yields necessitate optimization
- Use of palladium catalysts increases cost
Alternative Approaches and Related Preparations
While direct literature on this compound is limited, related pyrimidine derivatives provide insight into possible synthetic routes:
Halogenation of pyrimidine rings: Chlorination of methyl pyrimidine carboxylates using chlorinating agents such as phosphorus oxychloride (POCl3) or sulfuryl chloride can introduce chlorine substituents at the 5-position, but selectivity and reaction conditions require careful control to avoid over-chlorination or ring degradation.
Nucleophilic aromatic substitution: Starting from 5-hydroxypyrimidine derivatives, chlorination can be achieved by converting hydroxy groups to chloro via reagents like POCl3, followed by esterification.
Multi-step synthesis involving pyrimidine ring construction: In some cases, the pyrimidine ring is constructed with the desired substituents already in place, followed by functional group transformations to introduce the methyl ester.
Summary Table of Preparation Methods
| Method | Starting Material | Key Reagents/Conditions | Yield/Notes |
|---|---|---|---|
| Esterification | 5-chloropyrimidine-2-carboxylic acid | Methanol, sulfuric acid, reflux | High yield, simple procedure |
| Palladium-catalyzed alkoxycarbonylation | 2,5-dichloropyrimidine | Pd catalyst, CO (10 atm), methanol, base, 110°C | Moderate yield (~49%), direct ester formation |
| Chlorination followed by esterification | Methyl pyrimidine-2-carboxylate or hydroxy derivative | POCl3 or SOCl2, reflux, then esterification | Requires optimization, risk of side reactions |
Research Findings and Industrial Considerations
The palladium-catalyzed alkoxycarbonylation method is gaining attention for industrial-scale synthesis due to its directness and potential for continuous flow processing, which improves reaction control and safety when handling CO.
Esterification remains the most accessible method for laboratory-scale synthesis due to readily available reagents and straightforward workup.
Reaction parameters such as temperature, catalyst loading, solvent choice, and reaction time critically affect yields and purity. For example, reflux times of several hours under acidic conditions are typical in esterification, while palladium-catalyzed reactions require precise control of CO pressure and temperature.
Purity assessment is commonly done by HPLC and NMR spectroscopy to confirm the methyl ester formation and chlorine substitution pattern.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Methyl 5-chloropyrimidine-2-carboxylate, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, methyl chloroformate can react with 5-chloropyrimidine derivatives under basic conditions (e.g., sodium hydride or potassium carbonate) to introduce the carboxylate group . Continuous flow processes may enhance yield (up to ~85%) and purity (>97%) by maintaining precise temperature control and minimizing side reactions . Key parameters include solvent choice (e.g., THF or DMF), reaction time (4–12 hours), and stoichiometric ratios (1:1.2 for pyrimidine:chloroformate) .
Q. How is this compound characterized to confirm structural integrity and purity?
- Methodological Answer : Characterization employs:
- HPLC : To assess purity (>97% as per commercial specifications) .
- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., methyl ester at δ ~3.9 ppm, pyrimidine protons at δ ~8.5–9.0 ppm) .
- Mass Spectrometry : ESI-MS confirms molecular weight (172.57 g/mol) .
- X-ray Crystallography : Resolves crystal packing and bond angles (e.g., Cl–C2–N1 angle ~120°) in advanced studies .
Advanced Research Questions
Q. How can reaction conditions be optimized to scale up synthesis while maintaining high enantiomeric purity?
- Methodological Answer : Use statistical design of experiments (DoE) to test variables like temperature (60–100°C), catalyst loading (0.5–5 mol%), and solvent polarity. For instance, palladium catalysts (e.g., Pd(OAc)₂) improve regioselectivity in cross-coupling reactions . Kinetic studies (monitored via in-situ IR) reveal rate-limiting steps, enabling process intensification in flow reactors .
Q. What are the challenges in crystallizing this compound, and how do polymorphs affect its reactivity?
- Methodological Answer : Crystallization from ethanol/water mixtures often yields monoclinic crystals (space group P2₁/c) . Polymorph screening via solvent vapor diffusion identifies forms with varying stability. Differential Scanning Calorimetry (DSC) detects melting points (76–80°C) and phase transitions . Reactive crystal faces (e.g., (001)) may influence solid-state reactivity in Suzuki-Miyaura couplings .
Q. How does this compound interact with biological targets, and what assays validate its bioactivity?
- Methodological Answer : The compound serves as a precursor for kinase inhibitors. In vitro assays include:
- Enzyme Inhibition : IC₅₀ determination against EGFR or CDK2 using fluorescence polarization .
- Cellular Uptake : Radiolabeled analogs (³H/¹⁴C) track intracellular accumulation in cancer cell lines .
- Molecular Docking : DFT calculations (e.g., B3LYP/6-31G*) predict binding modes to ATP-binding pockets .
Q. What computational methods resolve contradictions in mechanistic pathways for derivatization reactions?
- Methodological Answer : Conflicting data on nucleophilic aromatic substitution (SNAr) vs. radical pathways are addressed via:
Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
